
4-(1H-Imidazol-2-YL)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Imidazol-2-YL)butanoic acid is a chemical compound that features an imidazole ring attached to a butanoic acid chain. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-2-YL)butanoic acid typically involves the formation of the imidazole ring followed by the attachment of the butanoic acid chain. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild and can tolerate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes that ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Imidazol-2-YL)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the butanoic acid chain.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific catalysts and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful in various applications .
Applications De Recherche Scientifique
4-(1H-Imidazol-2-YL)butanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(1H-Imidazol-2-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
4-(1H-Imidazol-2-YL)butanoic acid can be compared with other imidazole derivatives, such as:
Histidine: An essential amino acid with an imidazole ring, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat various infections.
The uniqueness of this compound lies in its specific structure, which combines the imidazole ring with a butanoic acid chain. This structure imparts unique chemical and biological properties, making it useful in various scientific and industrial applications .
Propriétés
Numéro CAS |
178388-80-2 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
4-(1H-imidazol-2-yl)butanoic acid |
InChI |
InChI=1S/C7H10N2O2/c10-7(11)3-1-2-6-8-4-5-9-6/h4-5H,1-3H2,(H,8,9)(H,10,11) |
Clé InChI |
AUMHFGPVVAUJHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N1)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
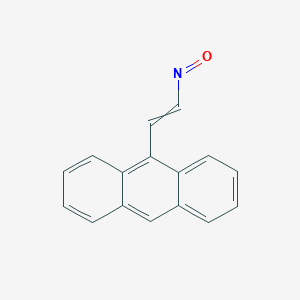
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
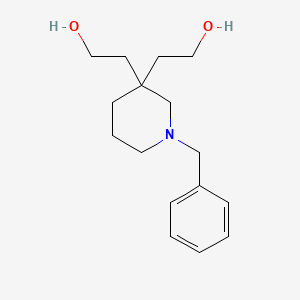
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
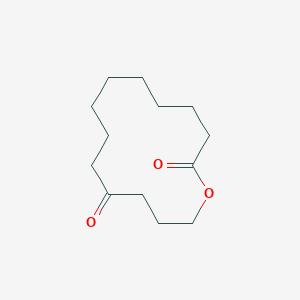
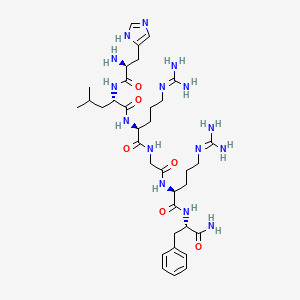
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
silane](/img/structure/B12552985.png)
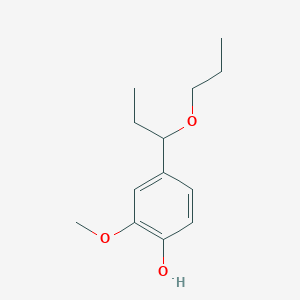
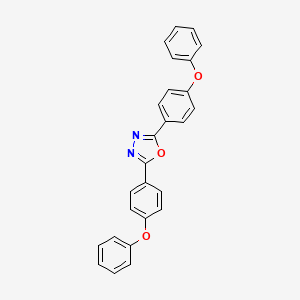
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
